The compound is categorized under various chemical databases, including PubChem (CID 699904) and ChemBK. It has been identified for its potential applications in organic synthesis and as a precursor in various chemical reactions. The compound's CAS number is 19284-81-2, indicating its distinct identity in chemical inventories.
The synthesis of 2-[(2-Nitrophenyl)sulfanyl]aniline can be achieved through several methods, typically involving nucleophilic substitution reactions or coupling reactions. Here are some common approaches:
These methods allow for the formation of the sulfanyl linkage while incorporating the nitrophenyl group effectively.
The molecular structure of 2-[(2-Nitrophenyl)sulfanyl]aniline can be described as follows:
The structure can be visualized using various computational chemistry tools that provide insights into its three-dimensional conformation and electronic properties.
2-[(2-Nitrophenyl)sulfanyl]aniline participates in several chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-[(2-Nitrophenyl)sulfanyl]aniline in synthetic organic chemistry.
The mechanism of action for this compound primarily revolves around its reactivity due to the functional groups present:
These mechanisms are crucial for understanding how this compound can be utilized in various synthetic pathways.
The physical and chemical properties of 2-[(2-Nitrophenyl)sulfanyl]aniline include:
These properties are essential for determining how this compound behaves in different environments and applications.
2-[(2-Nitrophenyl)sulfanyl]aniline has several scientific applications:
2-[(2-Nitrophenyl)sulfanyl]aniline is a structurally distinct sulfur-containing aromatic compound characterized by two interconnected benzene rings. One ring bears an electron-withdrawing nitro group (ortho-position), while the other features an electron-donating amino group. Its systematic IUPAC name is 2-[(2-nitrophenyl)sulfanyl]aniline, reflecting the sulfanyl (thioether) linkage between the aniline moiety and the 2-nitrophenyl group. Alternative designations include 2-((2-nitrophenyl)thio)aniline and N-(2-aminophenyl)-2-nitrobenzenesulfenamide, the latter emphasizing the sulfenamide functional group (R-S-NR'R") [4]. Its molecular formula is C₁₂H₁₀N₂O₂S, corresponding to a molecular weight of 246.29 g/mol [4]. The compound is identified by CAS Registry Number 19284-81-2 [4]. Its structure can be precisely represented using the SMILES notation NC1=CC=CC=C1SC2=CC=CC=C2[N+]([O-])=O [4], and its chemical identity is cataloged under PubChem CID 61287830 for the closely related sulfinyl variant, highlighting its documented existence in chemical databases [1].
Table 1: Nomenclature and Chemical Identifiers for 2-[(2-Nitrophenyl)sulfanyl]aniline
| Identifier Type | Value |
|---|---|
| Systematic IUPAC Name | 2-[(2-Nitrophenyl)sulfanyl]aniline |
| Common Synonyms | 2-((2-Nitrophenyl)thio)aniline; N-(2-Aminophenyl)-2-nitrobenzenesulfenamide |
| CAS Registry Number | 19284-81-2 |
| Molecular Formula | C₁₂H₁₀N₂O₂S |
| Molecular Weight | 246.29 g/mol |
| SMILES Notation | NC1=CC=CC=C1SC2=CC=CC=C2N+=O |
| PubChem CID (Sulfinyl analog) | 61287830 (2-[(2-Nitrophenyl)sulfinylmethyl]aniline) |
2-[(2-Nitrophenyl)sulfanyl]aniline belongs to the sulfenamide class (R-S-NR'R"), compounds historically significant for their synthetic versatility and reactivity. Sulfenamides emerged as crucial intermediates in organic synthesis due to the polarized S-N bond, activated for attack by nucleophiles and electrophiles, facilitating transformations into sulfinamides (R-S(O)-NR'R") and sulfonamides (R-SO₂-NR'R") [7] [9]. This reactivity underpinned strategies for synthesizing pharmacologically active molecules, including sulfa drugs and more complex heterocyclic systems.
The specific synthesis of 2-[(2-Nitrophenyl)sulfanyl]aniline exemplifies classic sulfenamide preparation methodology. It is typically formed via the condensation of 2-nitrophenylsulfenyl chloride with 2-iodoaniline or related aniline derivatives in the presence of a base like triethylamine, using dichloromethane as solvent [3] [7]:
2-NO₂C₆H₄S-Cl + H₂N-C₆H₄I → 2-NO₂C₆H₄S-NH-C₆H₄I + HCl This reaction pathway, leveraging the electrophilicity of the sulfenyl chloride sulfur atom towards amine nucleophiles, was instrumental in generating diverse sulfenamide libraries for structural and biological studies [9]. Research into sulfenamides like 2-[(2-Nitrophenyl)sulfanyl]aniline provided foundational insights into S-N bond characteristics, conformational preferences (near-perpendicular arrangement of aryl rings), and their role as precursors for oxidized sulfur functionalities with enhanced biological potential, notably in anticancer agent development [7] [9].
Beyond its role as a synthetic intermediate, 2-[(2-Nitrophenyl)sulfanyl]aniline exhibits significant properties in the context of supramolecular chemistry and crystal engineering. X-ray crystallographic studies reveal its capacity to form intricate, well-defined supramolecular architectures driven by specific non-covalent interactions [3] [7].
The key structural feature enabling this organization is the presence of the nitro group (-NO₂) and the sulfenamide N-H moiety. Molecules of 2-[(2-Nitrophenyl)sulfanyl]aniline associate primarily through C-H···O hydrogen bonds, where an aromatic hydrogen atom (e.g., H10) acts as a donor to a nitro oxygen atom (O1) of a symmetry-related molecule. The geometry of this interaction (D-H···A angle ~161°, D···A distance ~3.445 Å) indicates significant strength for a C-H···O bond [3] [7]. These interactions propagate in a highly organized manner, leading to the formation of a stable double helical supramolecular architecture within the crystal lattice [7]. Notably absent in its structure are significant π-π stacking interactions or contacts involving iodine (if the 2-iodo derivative is studied) and nitro groups, highlighting the directional dominance of the C-H···O network [7].
The crystal structure belongs to the trigonal space group R3, with substantial unit cell dimensions (a = 28.6221 Å, c = 8.4062 Å, V = 5963.9 ų, Z = 18), accommodating the complex helical arrangement [7]. This propensity for ordered self-assembly via directional hydrogen bonding makes 2-[(2-Nitrophenyl)sulfanyl]aniline and its analogs compelling candidates for designing functional molecular materials. Potential applications include the development of organic semiconductors, where controlled intermolecular packing is crucial for charge transport, non-linear optical materials exploiting the electron-donor (aniline) and electron-acceptor (nitro) motifs, and porous crystalline frameworks [3] [7].
Table 2: Key Supramolecular Features of 2-[(2-Nitrophenyl)sulfanyl]aniline Derivatives from Crystallography
| Structural Feature | Observation/Value | Significance |
|---|---|---|
| Primary Interaction | C-H···O (Nitro) | Drives self-assembly; Forms helical chains |
| Interaction Geometry (D-H···A) | ~161° / ~3.445 Å | Relatively strong for C-H···O type |
| Supramolecular Architecture | Double Helix | Complex, stable 3D packing motif |
| Space Group | R3 (Trigonal) | Accommodates helical symmetry |
| Unit Cell Volume | 5963.9 ų | Large cell reflects complex packing |
| Absent Interactions | Significant π-π stacking; I···O(nitro) | C-H···O dominates packing over other potentials |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8